Docetaxal - 125354-16-7

Docetaxal

Catalog Number: EVT-296741
CAS Number: 125354-16-7
Molecular Formula: C45H55NO15
Molecular Weight: 849.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Docetaxel is a semi-synthetic analogue of paclitaxel, a natural diterpenoid originally isolated from the bark of the Pacific yew tree (Taxus brevifolia) []. It belongs to the taxane family of compounds, which are classified as antimicrotubule agents []. Docetaxel is widely recognized for its role in scientific research, particularly in the field of oncology, where it is extensively studied for its antitumor properties [, , , ].

Paclitaxel

  • Compound Description: Paclitaxel (Taxol) is a chemotherapy medication used to treat a number of types of cancer. It is a member of the taxane family of drugs, which work by stabilizing microtubules and preventing their depolymerization, thereby inhibiting cell division and leading to cell death. [, ]
  • Relevance: Like docetaxel, paclitaxel is an anti-microtubule agent that has shown cytotoxic activity in a number of solid tumors. [] Both compounds belong to the taxane family of drugs and share a similar mechanism of action. Docetaxel is a semi-synthetic analog of paclitaxel and is considered more potent against cancer cell proliferation. []

Epothilones

  • Compound Description: Epothilones are a class of microtubule-stabilizing agents with potent antitumor activity. They bind to the same site on microtubules as taxanes and have a similar mechanism of action, inhibiting cell division by preventing microtubule depolymerization. [, ]
  • Relevance: Epothilones, like docetaxel, are microtubule targeting agents that exhibit anticancer activity. [] They represent a new class of drugs for metastatic breast cancer treatment and share a similar mechanism of action with docetaxel by stabilizing microtubules. [, ] Ixabepilone is an example of an epothilone that has been approved for use in cancer therapy.

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various types of cancer. It works by crosslinking DNA, which interferes with cell division and leads to cell death. [, , , , , ]
  • Relevance: Cisplatin is often used in combination with docetaxel for the treatment of various cancers, including advanced non-small cell lung cancer (NSCLC) [, , ] and head and neck squamous cell carcinoma (HNSCC) []. The combination of docetaxel and cisplatin has shown improved efficacy compared to cisplatin alone.

5-Fluorouracil (5-FU)

  • Compound Description: 5-FU is a pyrimidine analog that interferes with DNA synthesis, thereby inhibiting cell division and leading to cell death. [, , , ]
  • Relevance: Like docetaxel, 5-FU is a chemotherapy drug used in the treatment of various cancers, including gastric cancer [] and nasopharyngeal carcinoma (NPC) []. It is often used in combination with docetaxel and cisplatin as a chemotherapy regimen. []

Carboplatin

  • Compound Description: Carboplatin is a platinum-based chemotherapy drug with a similar mechanism of action to cisplatin. [] It also works by crosslinking DNA, leading to cell death.
  • Relevance: Carboplatin is another chemotherapy drug that can be used in combination with docetaxel, particularly in the treatment of locally advanced nasopharyngeal carcinoma (NPC). []

Gemcitabine

  • Compound Description: Gemcitabine is a chemotherapy medication used to treat a number of types of cancer. It is an anti-metabolite which works by inhibiting the synthesis of DNA, thereby stopping the growth of cancer cells. [, ]
  • Relevance: Gemcitabine, like docetaxel, is a chemotherapy drug that can be used in the treatment of various cancers. [] It is often used as an alternative treatment option for advanced NSCLC patients who have experienced disease progression after chemotherapy and EGFR-TKI. []

Nedaplatin

  • Compound Description: Nedaplatin is a platinum-based chemotherapy drug. It is a second-generation platinum analogue that shows less nephrotoxicity compared to cisplatin. []
  • Relevance: Nedaplatin, like docetaxel, is used in the treatment of head and neck squamous cell carcinoma (HNSCC). [] The combination of docetaxel and nedaplatin is investigated for its efficacy and lower adverse effects compared to cisplatin-based regimens.

Imatinib Mesylate

  • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer. It works by blocking the action of certain proteins that promote cell growth and division. []

Anthracyclines

  • Compound Description: Anthracyclines are a class of chemotherapy drugs that work by interfering with DNA replication and RNA transcription, leading to cell death. []
  • Relevance: Anthracyclines are often used in combination with docetaxal in neoadjuvant chemotherapy regimens for locally advanced breast cancer. [] The sequential use of anthracyclines followed by docetaxal has been shown to improve disease-free survival and overall survival compared to anthracycline-based chemotherapy alone.
Source

Docetaxel is synthesized from 10-deacetylbaccatin III, a natural product obtained from the bark of the Taxus baccata tree. The compound was first developed by researchers at the Institute of Cancer Research in London and subsequently commercialized by Rhône-Poulenc Rorer (now part of Sanofi) under the brand name Taxotere.

Classification

Docetaxel belongs to a class of drugs known as taxanes, which are derived from natural sources and are used as antineoplastic agents. It is classified as a mitotic inhibitor, specifically targeting the microtubule dynamics essential for mitosis.

Synthesis Analysis

Methods

The synthesis of docetaxel involves several key steps that transform 10-deacetylbaccatin III into the final product.

  1. Esterification: The process begins with the esterification of C7, C10 di-CBZ 10-deacetylbaccatin III with an N-CBZ C2'-protected 3-phenyl isoserine side chain.
  2. Hydrogenation: The initial intermediate is hydrogenated in a mixture of isopropanol and ethyl acetate using Pearlman's catalyst to replace carbobenzyloxy groups with hydrogen.
  3. Deprotection and Acylation: Following hydrogenation, further deprotection and acylation steps are performed to yield docetaxel in a pure form.

Technical Details

The detailed synthetic route includes:

  • Dissolving 10-deacetylbaccatin III in tetrahydrofuran under controlled temperatures.
  • Sequentially adding protecting groups and conducting reactions under nitrogen atmosphere to ensure purity.
  • Utilizing column chromatography for purification at various stages to isolate intermediates effectively .
Molecular Structure Analysis

Structure

Docetaxel has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. Its chemical formula is C43H53N1O14C_{43}H_{53}N_{1}O_{14}, and it has a molecular weight of approximately 807.9 g/mol.

Data

The structural representation includes:

  • A taxane backbone with a phenylisoserine side chain.
  • Functional groups that facilitate interactions with microtubules.
Chemical Reactions Analysis

Reactions

The primary reaction mechanisms involve:

  • Esterification: Formation of ester bonds during the coupling of baccatin III and isoserine derivatives.
  • Hydrogenation: Reduction reactions that modify protecting groups to yield active functional sites on docetaxel.

Technical Details

Reactions are typically conducted in organic solvents like tetrahydrofuran or ethyl acetate, with careful monitoring of temperature and pressure to optimize yields. The use of catalysts such as Pearlman’s catalyst is crucial for efficient hydrogenation processes .

Mechanism of Action

Process

Docetaxel exerts its anticancer effects by binding to beta-tubulin in microtubules, stabilizing them against depolymerization. This stabilization prevents normal mitotic spindle formation and leads to cell cycle arrest in metaphase.

Data

Research indicates that docetaxel's mechanism involves:

  • Disruption of microtubule dynamics.
  • Induction of apoptosis in cancer cells due to prolonged mitotic arrest.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Sparingly soluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • pH: The pH of docetaxel solutions can vary but should typically be maintained between 4.0 to 7.0 for stability.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.
Applications

Scientific Uses

Docetaxel is widely used in clinical oncology for:

  • Treatment regimens for solid tumors, particularly breast and lung cancers.
  • Combination therapies with other chemotherapeutic agents to enhance efficacy.
  • Research applications exploring drug delivery systems, such as nanoparticles or liposomes, aimed at improving bioavailability and reducing side effects .
Molecular Mechanisms of Docetaxel Action

Microtubule Stabilization and Mitotic Arrest

Docetaxel exerts its primary antineoplastic effect through potent microtubule stabilization. As a second-generation taxoid, docetaxel binds specifically to the β-subunit of tubulin heterodimers along the inner surface of microtubules. This binding occurs at the N-terminal 31 amino acids of β-tubulin, a site distinct from guanosine triphosphate (GTP) binding but critical for polymerization dynamics. Unlike GTP-dependent natural assembly promoters, docetaxel reduces the lag time for microtubule initiation, decreases the critical concentration of tubulin required for polymerization, and enables tubulin polymerization even in the absence of GTP [1] [8].

The drug’s binding affinity for tubulin is approximately 2-fold higher than paclitaxel, attributed to its C10 hydroxyl group and tert-butyl carbamate ester in the phenylpropionate side chain [1]. This structural advantage translates to enhanced kinetic suppression of microtubule depolymerization. Consequently, docetaxel-stabilized microtubules resist disassembly during mitotic spindle formation, causing permanent activation of the spindle assembly checkpoint (SAC). Cells experience prolonged arrest in the G2/M phase of the cell cycle, leading to aberrant mitosis and initiation of cell death pathways [1] [8].

Table 1: Docetaxel’s Microtubule-Targeting Attributes vs. Other Agents

AttributeDocetaxelPaclitaxelVinca Alkaloids
Binding Siteβ-tubulin interiorβ-tubulin interiorTubulin dimer ends
Primary EffectPolymerization promoterPolymerization promoterDepolymerization promoter
GTP DependencyNot requiredNot requiredRequired
Binding Affinity (vs. Paclitaxel)2× higherReferenceN/A
Impact on Critical Tubulin ConcentrationDecreases significantlyDecreases moderatelyIncreases

Resistance mechanisms in this pathway include β-tubulin isoform switching (notably isotype III/IV overexpression) and point mutations altering drug-binding pocket conformation. These structural changes reduce docetaxel’s binding efficiency and represent major clinical resistance pathways [1].

Apoptotic Pathway Modulation via BCL2 Downregulation

Beyond mitotic arrest, docetaxel triggers apoptosis through both transcription-dependent and independent mechanisms targeting the BCL2 protein family:

  • Transcriptional Repression: Docetaxel downregulates expression of the anti-apoptotic protein BCL2 at the mRNA and protein levels. This occurs through p53-independent pathways in prostate cancer models, reducing cellular threshold for apoptosis initiation [1] [8].
  • Pro-Apoptotic Protein Activation: Concurrent with BCL2 suppression, docetaxel promotes expression of the cell cycle inhibitor p27 and activates pro-apoptotic BAX/BAK proteins. This dual action disrupts mitochondrial membrane integrity, enabling cytochrome c release and caspase-9 activation [1] [5].

Notably, cell-type specificity exists in apoptotic responses. In DU145 prostate cancer cells (androgen-independent, p53-mutant), docetaxel cytotoxicity operates independently of both BCL2 expression levels and canonical caspase-3/7 activation. Overexpression of BCL2 in DU145 xenografts fails to confer docetaxel resistance, whereas it significantly diminishes cisplatin sensitivity [2]. Conversely, in LNCaP prostate cancer cells (androgen-dependent), docetaxel induces measurable caspase-3/7 activation and BCL2-dependent apoptosis [2] [5].

BCL2 family inhibitors (e.g., ABT-263) synergize with docetaxel by neutralizing BCL-xL, particularly in docetaxel-resistant PC3 prostate cancer models. This combination overcomes intrinsic resistance by shifting the balance toward pro-apoptotic signaling, even inducing unexpected caspase-8-mediated apoptosis when caspase-9 is inhibited [5].

Transcriptional Regulation of Cholesterol and Lipid Biosynthesis (SREBP Inhibition)

Docetaxel’s efficacy is modulated by sterol regulatory element-binding proteins (SREBPs), master transcription factors governing lipid/cholesterol biosynthesis:

  • Mutant p53 Synergy: In p53-mutant prostate cancers (e.g., DU145, PC3), mutant p53 proteins gain oncogenic functions that include direct activation of SREBP promoters. This upregulates fatty acid synthase (FASN) and HMG-CoA reductase (HMGCR), enhancing tumor survival pathways [4] [10].
  • SREBP Suppression by Docetaxel: Docetaxel treatment inhibits SREBP-1/-2 maturation and nuclear translocation, reducing transcription of cholesterol/lipogenesis genes. RNA sequencing reveals docetaxel + glucocorticoid receptor antagonist (RU-486) co-treatment causes profound SREBF1 downregulation, re-sensitizing resistant cells [10].

Table 2: Key Enzymes in SREBP Pathway Regulated by Docetaxel

EnzymeFunctionRegulation by DocetaxelRole in Resistance
HMG-CoA Reductase (HMGCR)Rate-limiting cholesterol synthesis enzymeDownregulatedHigh expression confers survival advantage
Fatty Acid Synthase (FASN)Palmitate synthesis for membranesDownregulatedPromotes chemotherapy resistance
Squalene Epoxidase (SQLE)Cholesterol precursor synthesisDownregulatedAssociated with aggressive PCa
Mevalonate Kinase (MVK)Mevalonate pathway enzymeDownregulatedSupports cancer stem cell survival

In advanced prostate cancers, SREBF1 overexpression correlates with therapy resistance. Pharmacological SREBP inhibitors (e.g., fatostatin) synergize with docetaxel, particularly in p53-mutant models:

  • Fatostatin (10 μM) + docetaxel enhances apoptosis 3-fold vs. monotherapy in DU145 cells
  • SREBP knockdown reduces IC50 of docetaxel by 48% in PC3 xenografts [4] [10]

This synergy highlights lipid metabolism as a therapeutic vulnerability in docetaxel-resistant cancers.

Comparative Mechanisms with Other Taxanes

Docetaxel shares a core taxane structure with paclitaxel but exhibits distinct pharmacodynamic properties due to C10 modifications and side chain differences:

  • Tubulin Binding Kinetics: Docetaxel’s higher tubulin-binding affinity (2× paclitaxel) and greater intracellular accumulation translate to prolonged microtubule stabilization [1] [3].
  • Water Solubility: Though both taxanes are lipophilic, docetaxel exhibits moderately improved water solubility (0.025 μg/mL vs. paclitaxel’s 0.006 μg/mL) due to its C10 hydroxyl and carbamate groups, influencing formulation design [1].
  • Transcriptional Effects: Unlike paclitaxel, docetaxel uniquely suppresses SREBP-1-mediated lipogenic pathways and androgen receptor (AR) nuclear translocation in prostate cancer, broadening its antineoplastic scope [8] [10].

Clinically, these differences manifest in specific therapeutic contexts:

  • In HER2-positive breast cancer neoadjuvant therapy, docetaxel (75 mg/m²) with dual HER2 blockade achieved pathological complete response (pCR) rates comparable to paclitaxel (57.9% vs. 52.2%, p=0.418), but with superior 3-year overall survival (100% vs. 95.5%) [3].
  • For hormone-receptor-positive disease, anthracycline-taxane combinations outperform docetaxel-cyclophosphamide (TC) in ER+ breast cancer (HR for survival: 0.70 favoring anthracyclines) but not in triple-negative subtypes [6].

Nanoparticle albumin-bound (nab)-paclitaxel’s distinct pharmacokinetic profile enables preferential tumor accumulation via endothelial transcytosis, a mechanism less prominent with docetaxel [1].

Table 3: Clinically Relevant Taxane Differences

PropertyDocetaxelPaclitaxelCabazitaxel
Molecular Weight807.89 Da853.9 Da835.9 Da
Solubility0.025 μg/mL (aqueous)0.006 μg/mL (aqueous)<0.001 μg/mL (aqueous)
Key Structural FeaturesC10 hydroxyl, tert-butyl carbamateC7 hydroxyl, benzoyl phenylDimethoxyl groups at C7/C10
Primary Metabolic RouteCYP3A4/3A5 hydroxylationCYP2C8/CYP3A4 hydroxylationCYP3A4 hydroxylation
Clinical PositioningmCRPC, breast, NSCLC; post-anthracyclineEarly-stage breast, ovarian cancerDocetaxel-resistant mCRPC

Compound Names Mentioned: Docetaxel, Paclitaxel, Cabazitaxel, Fatostatin, ABT-263, ABT-737, Cyclophosphamide, Mifepristone (RU-486)

Properties

CAS Number

125354-16-7

Product Name

Docetaxal

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C45H55NO15

Molecular Weight

849.9 g/mol

InChI

InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1

InChI Key

LEMYAXKYCOBYOJ-OAGWZNDDSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Synonyms

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.